molecular formula C10H12ClNO2 B3242604 N-(2-Chloroethyl)-4-methoxybenzamide CAS No. 15257-92-8

N-(2-Chloroethyl)-4-methoxybenzamide

Cat. No. B3242604
CAS RN: 15257-92-8
M. Wt: 213.66 g/mol
InChI Key: SYOPFLKXLHFHKG-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-methoxybenzamide likely belongs to a class of compounds known as alkylating agents . Alkylating agents are used in medicine for their ability to modify the pharmacological effects of certain compounds .


Synthesis Analysis

While specific synthesis methods for N-(2-Chloroethyl)-4-methoxybenzamide are not available, similar compounds such as N-(2-chloroethyl)glycine and -DL-alanine esters can be synthesized through reductive amination of the C=O group of glyoxilic or pyruvic acids upon treatment with 2-chloroethylamine and sodium cyanoborohydride in methanol .

Scientific Research Applications

1. Molecular Structure and Intermolecular Interactions

A study focused on a compound structurally related to N-(2-Chloroethyl)-4-methoxybenzamide, specifically N-3-hydroxyphenyl-4-methoxybenzamide, revealed insights into its molecular structure and intermolecular interactions. This research involved acylation reactions and characterization through NMR and X-ray diffraction, providing valuable information on the molecular geometry and the impact of intermolecular interactions such as dimerization and crystal packing on the compound (Karabulut et al., 2014).

2. Pharmacokinetics and Bioavailability

Research on similar compounds such as metoclopramide (4-amino-5-chloro-N-[2-diethylaminoethyl]-2-methoxybenzamide) has provided insights into pharmacokinetics and bioavailability. One study examined the pharmacokinetics of metoclopramide in various formulations, revealing information about its distribution, elimination half-lives, and bioavailability. This research can offer comparative insights for N-(2-Chloroethyl)-4-methoxybenzamide (Block et al., 1981).

3. Metabolic Transformations

The metabolism of related compounds, like metoclopramide, in biological systems has been a focus of several studies. For instance, the transformation and excretion of metoclopramide in rabbits were examined, revealing various metabolic products. This research provides a framework for understanding how N-(2-Chloroethyl)-4-methoxybenzamide might be metabolized in similar biological systems (Arita et al., 1970).

4. Chemical Synthesis and Modifications

Research on the chemical synthesis and structural modifications of N-methoxybenzamides, closely related to N-(2-Chloroethyl)-4-methoxybenzamide, has been conducted. Studies like the Rhodium(III)-catalyzed chemodivergent annulations of N-methoxybenzamides offer insights into new synthetic pathways and potential pharmaceutical applications (Xu et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, N-(2-Chloroethyl)morpholine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects .

Future Directions

While specific future directions for N-(2-Chloroethyl)-4-methoxybenzamide are not available, research into similar compounds like tris(2-chloroethyl) phosphate suggests the need for better understanding of emissions, bioaccessibility, threat of trophic transfer, and toxicogenomics .

properties

IUPAC Name

N-(2-chloroethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOPFLKXLHFHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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